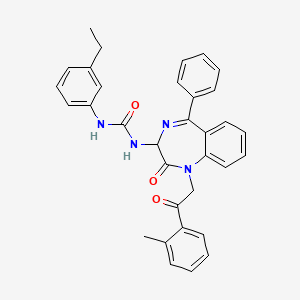

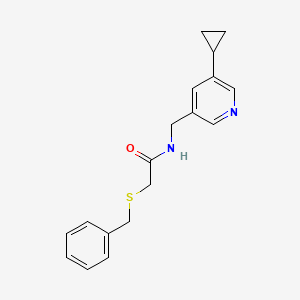

2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCPA is a small molecule that can be synthesized in a laboratory setting and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including "2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," potentially have various biological effects. A review by Kennedy (2001) discusses the toxicological aspects and commercial importance of acetamide and its derivatives, highlighting their varied biological responses and usage in different sectors Kennedy, G. (2001).

Antimicrobial Applications

Compounds with acetamide structures may exhibit antimicrobial properties. A review on p-Cymene, a compound structurally different but relevant due to its antimicrobial activity, suggests that acetamide derivatives could also be investigated for their potential antimicrobial effects Marchese, A., et al. (2017).

Advanced Oxidation Processes for Degradation

The degradation of acetaminophen, a well-known acetamide, by advanced oxidation processes has been extensively studied. This research provides insights into the potential environmental applications of acetamide derivatives in water treatment and pollution control Qutob, M., et al. (2022).

Pharmacology and Therapeutic Mechanisms

Understanding the pharmacology of ketamine, an unrelated compound but relevant for its NMDA receptor inhibition mechanism, can provide insights into the research applications of other NMDA receptor antagonists, including potential acetamide derivatives. Such compounds might be explored for their therapeutic mechanisms in treating various conditions Zanos, P., et al. (2018).

properties

IUPAC Name |

2-benzylsulfanyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(13-22-12-14-4-2-1-3-5-14)20-10-15-8-17(11-19-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIKLYQHDGLAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2775979.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775980.png)

![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)

![N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2775991.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)